Aggregation Propensity Ranking: Pro-Phe-Phe vs. 7,999 Other Natural Tripeptides
In a comprehensive computational screening of all 8,000 possible tripeptides that can be constructed from the 20 natural amino acids, Pro-Phe-Phe was identified and ranked as the single most aggregation-prone tripeptide [1]. This ranking was derived from molecular dynamics simulations that evaluated aggregation propensity across the entire combinatorial sequence space, with Pro-Phe-Phe outperforming all other sequences including those with higher Phe content or alternative Pro placements [1].
| Evidence Dimension | Aggregation propensity ranking among natural tripeptides |
|---|---|
| Target Compound Data | Ranked #1 (highest aggregation propensity) |
| Comparator Or Baseline | 7,999 other tripeptide sequences including Phe-Phe-Phe, Pro-Phe-Pro, Phe-Pro-Phe |
| Quantified Difference | Highest rank among all 8,000 tripeptides evaluated |
| Conditions | Computational molecular dynamics screening of all possible tripeptides from 20 natural amino acids at neutral pH in aqueous solution |
Why This Matters
This ranking establishes Pro-Phe-Phe as the uniquely optimal choice when maximal self-assembly propensity is the primary selection criterion for biomaterial design.
- [1] Bera S, Mondal S, Xue B, Shimon LJW, Cao Y, Gazit E. Rigid helical-like assemblies from a self-aggregating tripeptide. Nat Mater. 2019;18(5):503-509. View Source
